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Compound of Interest

Compound Name:
4-Iodo-2,5-

dimethoxyphenethylamine

Cat. No.: B1666335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Iodo-
2,5-dimethoxyphenethylamine (2C-I), a psychoactive phenethylamine. The focus is on

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, two pivotal techniques for

the structural elucidation and identification of this compound. This document presents

characteristic spectral data, detailed experimental protocols, and a logical workflow for the

spectroscopic analysis of 2C-I.

Introduction
4-Iodo-2,5-dimethoxyphenethylamine, commonly known as 2C-I, belongs to the 2C family of

psychedelic phenethylamines.[1][2] Its chemical structure is characterized by a phenyl ring

substituted with two methoxy groups and an iodine atom, and an ethylamine side chain.[3]

Accurate analytical characterization is crucial for forensic investigations, pharmacological

research, and drug development. NMR and IR spectroscopy provide unambiguous structural

information, making them indispensable tools for the identification and quality control of 2C-I.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the

molecular structure of a compound by observing the magnetic properties of atomic nuclei. For

2C-I, ¹H NMR and ¹³C NMR are particularly informative.
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¹H NMR Spectral Data
The ¹H NMR spectrum of 2C-I exhibits characteristic signals corresponding to the aromatic

protons, the ethylamine side chain protons, and the methoxy group protons. The chemical

shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing

iodine atom on the phenyl ring.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

H-3 ~7.2 s 1H

H-6 ~6.8 s 1H

-OCH₃ (C2) ~3.85 s 3H

-OCH₃ (C5) ~3.80 s 3H

-CH₂- (α to ring) ~2.9 t 2H

-CH₂- (β to N) ~3.1 t 2H

-NH₂ Variable br s 2H

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration. The data is predicted based on the analysis of closely related phenethylamines.

A ¹H NMR spectrum of a mixture containing 2C-I showed aromatic signals between 6.80-7.55

ppm.[4]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the 2C-I molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 ~129

C-2 ~152

C-3 ~118

C-4 ~85

C-5 ~154

C-6 ~115

-OCH₃ (C2) ~56.5

-OCH₃ (C5) ~56.0

-CH₂- (α to ring) ~35

-CH₂- (β to N) ~42

Note: Chemical shifts are approximate and based on the analysis of structurally similar

compounds.[5]

Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes

vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule,

revealing the presence of specific functional groups.

IR Spectral Data
The IR spectrum of 2C-I is expected to show characteristic absorption bands for the amine N-H

bonds, aromatic and aliphatic C-H bonds, C-O bonds of the methoxy groups, and the aromatic

C=C bonds.
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Wavenumber (cm⁻¹) Vibrational Mode Intensity

~3300-3400 N-H stretching (primary amine) Medium

~3000-3100 Aromatic C-H stretching Medium

~2850-2950 Aliphatic C-H stretching Medium-Strong

~1500-1600 Aromatic C=C stretching Medium-Strong

~1200-1250 Aryl-O stretching (asymmetric) Strong

~1040-1050 Aryl-O stretching (symmetric) Strong

~800-850 C-H out-of-plane bending Strong

Note: The exact positions of the absorption bands can be influenced by the physical state of

the sample (e.g., freebase vs. salt form).[5]

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of 4-Iodo-2,5-
dimethoxyphenethylamine. These protocols are based on established methods for the

analysis of phenethylamines and related compounds.[6][7]

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-10 mg of the 2C-I sample.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated water (D₂O) if

the sample is a salt).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.
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Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K (25 °C).

¹³C NMR:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, depending on the sample concentration.

Temperature: 298 K (25 °C).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Apply a baseline correction.

Calibrate the spectrum using the internal standard.
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Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)
Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

acetone) and allowing it to dry completely.

Place a small amount of the solid 2C-I sample directly onto the center of the ATR crystal.

Lower the press arm to apply consistent pressure to the sample, ensuring good contact with

the crystal.

Instrument Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 for both the background and the sample.

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Post-Analysis:

Release the press arm and carefully remove the sample residue from the ATR crystal using a

soft tissue and an appropriate solvent.

Workflow and Data Interpretation
The spectroscopic analysis of 2C-I follows a logical progression from sample preparation to

final structural confirmation.
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Spectroscopic Analysis Workflow for 2C-I.

Conclusion
The spectroscopic analysis of 4-Iodo-2,5-dimethoxyphenethylamine using NMR and IR

spectroscopy provides a robust and reliable method for its structural characterization. The data

and protocols presented in this guide serve as a comprehensive resource for researchers,
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scientists, and drug development professionals working with this compound. Adherence to

these methodologies will ensure accurate and reproducible results, which are essential for

advancing research and ensuring the quality and safety of related chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1666335?utm_src=pdf-custom-synthesis
https://www.springermedicine.com/forensic-toxicology-2-2018/21781406
https://chemnmrlab.uchicago.edu/2020/12/23/harmonizedparams/
https://chemnmrlab.uchicago.edu/2020/12/23/harmonizedparams/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7015968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7015968/
https://www.researchgate.net/figure/H-NMR-in-D-2-O-spectra-of-sample-HN144-containing-2C-I-2C-B-and-MDMA-with-expansion_fig4_335267916
https://dev.spectrabase.com/spectrum/F32aeKvMcHv
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://terpconnect.umd.edu/~zhangx/html/ftir.html
https://www.benchchem.com/product/b1666335#spectroscopic-analysis-of-4-iodo-2-5-dimethoxyphenethylamine-nmr-ir
https://www.benchchem.com/product/b1666335#spectroscopic-analysis-of-4-iodo-2-5-dimethoxyphenethylamine-nmr-ir
https://www.benchchem.com/product/b1666335#spectroscopic-analysis-of-4-iodo-2-5-dimethoxyphenethylamine-nmr-ir
https://www.benchchem.com/product/b1666335#spectroscopic-analysis-of-4-iodo-2-5-dimethoxyphenethylamine-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1666335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

